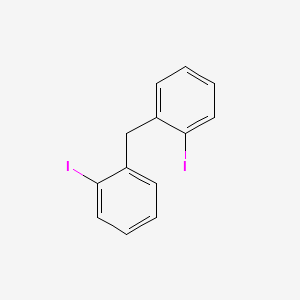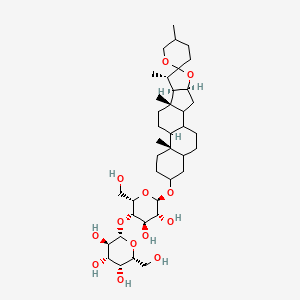
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Butyl prop-2-enoate; methyl 2-methylprop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate; styrene” is a mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate).
Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate (PMMA).
Oxiran-2-ylmethyl 2-methylprop-2-enoate: Reacts with nucleophiles due to the presence of the epoxide ring, leading to ring-opening reactions.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Strong acids like sulfuric acid or catalysts like p-toluenesulfonic acid.
Major Products
Poly(butyl acrylate): Used in adhesives, sealants, and coatings.
Polymethyl methacrylate (PMMA): Used in acrylic sheets, paints, and medical devices.
Polystyrene: Used in packaging, insulation, and disposable cutlery.
Aplicaciones Científicas De Investigación
Butyl prop-2-enoate: Used in the production of adhesives, sealants, and coatings due to its flexibility and durability.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, which is utilized in medical devices, optical lenses, and paints.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: Used in the production of epoxy resins, which are important in coatings, adhesives, and composite materials.
Mecanismo De Acción
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming flexible and durable polymers.
Methyl 2-methylprop-2-enoate: Undergoes free radical polymerization to form PMMA, which is known for its transparency and rigidity.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: The epoxide ring reacts with nucleophiles, leading to the formation of cross-linked polymers.
Styrene: Polymerizes to form polystyrene, which has a rigid structure due to the presence of phenyl groups.
Comparación Con Compuestos Similares
Butyl prop-2-enoate: vs. : Butyl prop-2-enoate has better flexibility and adhesion properties compared to ethyl acrylate.
Methyl 2-methylprop-2-enoate: vs. : Methyl 2-methylprop-2-enoate forms more rigid and transparent polymers compared to ethyl methacrylate.
Oxiran-2-ylmethyl 2-methylprop-2-enoate: vs. : Oxiran-2-ylmethyl 2-methylprop-2-enoate has better reactivity due to the presence of the methacrylate group.
Styrene: vs. : Styrene forms more rigid polymers compared to vinyl toluene.
Similar Compounds
- Ethyl acrylate
- Ethyl methacrylate
- Glycidyl acrylate
- Vinyl toluene
Propiedades
Número CAS |
37953-21-2 |
|---|---|
Fórmula molecular |
C27H38O7 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H10O3.C7H12O2.C5H8O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(8)10-4-6-3-9-6;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h2-7H,1H2;6H,1,3-4H2,2H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clave InChI |
AJHRRVGFJWCOQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC1=CC=CC=C1 |
Números CAS relacionados |
37953-21-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


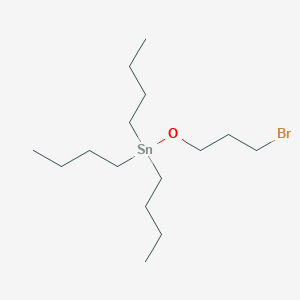
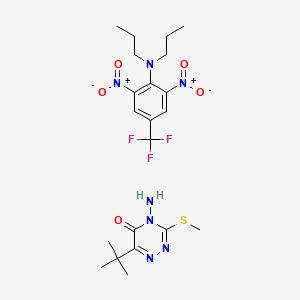

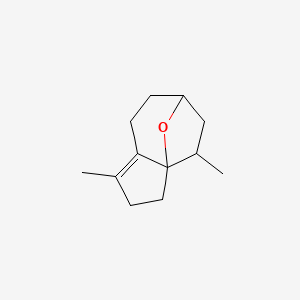
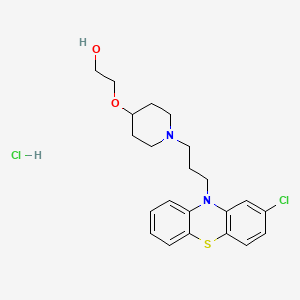
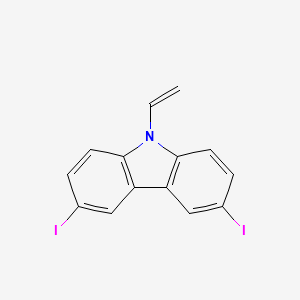

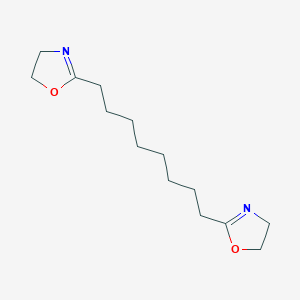

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
